N-(2-Hydroxy-2-thiophen-2-ylpropyl)but-2-ynamide
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Description
“N-(2-Hydroxy-2-thiophen-2-ylpropyl)but-2-ynamide” is a compound that contains a thiophene ring, an amide group, and a ynamide group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The amide group (-CONH2) is a common functional group in organic chemistry, often found in proteins and other important biological molecules . Ynamides are a class of compounds containing a carbon-carbon triple bond and a nitrogen atom, and they have been found to be versatile functionalities in organic synthesis .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Ynamides, such as “this compound”, are known to participate in a variety of chemical reactions. They are particularly known for their high regioselectivity in reactions due to the polarized and nucleophilic alkyne .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility, and spectroscopic properties .Mechanism of Action
The mechanism of action of a compound like “N-(2-Hydroxy-2-thiophen-2-ylpropyl)but-2-ynamide” would depend on its intended use. For example, many amide compounds have been shown to have significant biological activity, including antifungal, antibacterial, antioxidant, and anti-inflammatory activities .
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-3-5-10(13)12-8-11(2,14)9-6-4-7-15-9/h4,6-7,14H,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKRTDCLJTOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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